molecular formula C7H12O3 B2991104 Methyl 2-(hydroxymethyl)cyclobutanecarboxylate CAS No. 209549-17-7

Methyl 2-(hydroxymethyl)cyclobutanecarboxylate

Cat. No.: B2991104
CAS No.: 209549-17-7
M. Wt: 144.17
InChI Key: HVAGTCIDQYNDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(hydroxymethyl)cyclobutanecarboxylate is an organic compound with the molecular formula C7H12O3. It is a derivative of cyclobutanecarboxylic acid, where a hydroxymethyl group is attached to the second carbon of the cyclobutane ring, and the carboxylic acid is esterified with methanol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxymethyl)cyclobutanecarboxylate typically involves the esterification of 2-(hydroxymethyl)cyclobutanecarboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)cyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)cyclobutanecarboxylic acid.

    Reduction: 2-(Hydroxymethyl)cyclobutanemethanol.

    Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(hydroxymethyl)cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(hydroxymethyl)cyclobutanecarboxylate exerts its effects depends on the specific reaction it undergoes. For example, in ester hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Methyl 2-(hydroxymethyl)cyclobutanecarboxylate can be compared with other similar compounds such as:

    Methyl cyclobutanecarboxylate: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    2-(Hydroxymethyl)cyclobutanecarboxylic acid: The free acid form, which is more reactive in esterification reactions.

    Methyl 2-(hydroxymethyl)cyclopentanecarboxylate: A similar compound with a five-membered ring, which may exhibit different reactivity due to ring strain differences.

The uniqueness of this compound lies in its combination of a cyclobutane ring with both a hydroxymethyl and an ester functional group, providing a versatile platform for various chemical transformations.

Properties

IUPAC Name

methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)6-3-2-5(6)4-8/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAGTCIDQYNDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.